Definitive Technical Guide: 3-Bromo-4-chloropyridine-5-methanol Hydrochloride
Definitive Technical Guide: 3-Bromo-4-chloropyridine-5-methanol Hydrochloride
Executive Summary & Chemical Identity
3-Bromo-4-chloropyridine-5-methanol hydrochloride is a highly specialized pyridine intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical scaffolds. Its structural uniqueness lies in the dense functionalization of the pyridine ring: a bromine atom at position 3, a chlorine atom at position 4, and a hydroxymethyl group at position 5.
This tri-functional arrangement provides three distinct "handles" for medicinal chemists, allowing for orthogonal functionalization strategies—critical for Structure-Activity Relationship (SAR) studies in drug discovery.
Identity Matrix
| Parameter | Details |
| Chemical Name | 3-Bromo-4-chloropyridine-5-methanol hydrochloride |
| Free Base Name | 3-Bromo-4-chloro-5-(hydroxymethyl)pyridine |
| CAS Number (HCl Salt) | 2121514-38-1 |
| CAS Number (Free Base) | 1633014-12-6 |
| Molecular Formula | C₆H₆BrCl₂NO (Salt) / C₆H₅BrClNO (Base) |
| Molecular Weight | 258.93 g/mol (Salt) / 222.47 g/mol (Base) |
| SMILES (Salt) | C1=NC=C(C(=C1CO)Cl)Br.Cl |
Strategic Synthesis Protocol
Recommended Pathway: The Nicotinate Reduction Route
This protocol minimizes side reactions by utilizing a stable ester intermediate.
Step 1: Chlorination (Deoxychlorination)
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Precursor: Methyl 5-bromo-4-hydroxynicotinate.
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Reagent: Phosphorus oxychloride (POCl₃).
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Mechanism: The 4-hydroxy group (tautomeric with the pyridone) is converted to the 4-chloro derivative. The 3-bromo group remains intact due to the lower reactivity of the C-Br bond compared to the activated enol.
Step 2: Selective Reduction
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Precursor: Methyl 5-bromo-4-chloronicotinate.
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Reagent: Sodium Borohydride (NaBH₄) in Methanol/CaCl₂ or DIBAL-H at -78°C.
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Rationale: Standard LiAlH₄ might cause hydrodehalogenation (stripping the Cl or Br). Using NaBH₄ with a Lewis acid (CaCl₂) enhances selectivity for the ester reduction without touching the aryl halides.
Step 3: Salt Formation
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Reagent: HCl in Dioxane or Diethyl Ether.
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Procedure: The free base is dissolved in an anhydrous solvent, and HCl gas or solution is introduced to precipitate the hydrochloride salt, ensuring long-term stability.
Synthesis Workflow Diagram
Caption: Step-wise synthetic logic for CAS 2121514-38-1, prioritizing halogen retention during reduction.
Applications in Drug Discovery
The value of 3-Bromo-4-chloropyridine-5-methanol HCl lies in its "Orthogonal Reactivity." The three functional groups react under different conditions, allowing for the sequential construction of complex drugs.
The "Halogen Dance" & Cross-Coupling
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C3-Bromine: Most reactive toward Lithium-Halogen exchange or Suzuki-Miyaura coupling. It is the primary entry point for adding aryl or heteroaryl rings.
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C4-Chlorine: Less reactive than the bromine. It serves as a secondary site for nucleophilic aromatic substitution (SɴAr) with amines or thiols, often used to close rings (e.g., forming azaindoles).
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C5-Methanol: Can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for alkylation.
Scaffold Construction
This molecule is a key precursor for:
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PDE4 Inhibitors: Used in respiratory and inflammatory disease treatments.
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Kinase Inhibitors: The pyridine core mimics the ATP-binding motif.
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Fused Heterocycles: Cyclization between substituents at C3 and C4 leads to [c]-fused pyridines.
Orthogonal Functionalization Strategy
Caption: Orthogonal reactivity map demonstrating how to sequentially functionalize the core scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the compound, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O gradient) | > 97.0% Area |
| Identity (H-NMR) | 400 MHz DMSO-d₆ | Distinct singlets for Pyridine H2 and H6; Methylene doublet/singlet.[1] |
| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 222/224 (Base peak pattern characteristic of Br/Cl isotopes). |
| Chloride Content | Argentometric Titration | 1:1 Molar ratio (confirming mono-HCl salt). |
Handling Protocol:
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Storage: 2-8°C, Hygroscopic. Store under Argon/Nitrogen.
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Safety: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear nitrile gloves and use a fume hood.
References
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ChemScene. (n.d.). 3-Bromo-4-chloropyridine-5-methanol hydrochloride Product Page. Retrieved from
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ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine-5-methanol CAS 1633014-12-6 Data. Retrieved from
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Boroncore. (n.d.). Catalog Entry for CAS 2121514-38-1.[2][3][4] Retrieved from
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Sigma-Aldrich. (n.d.). Related Pyridine Intermediates and Safety Data. Retrieved from
